molecular formula C13H17N3O3 B13869312 (6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate

(6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate

Cat. No.: B13869312
M. Wt: 263.29 g/mol
InChI Key: SFVHTJIUHUHSTH-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a methyl group at the 6th position and a piperidine ring with a carbamoyl group at the 4th position. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 6-methylpyridine, undergoes nitration to form 6-methyl-3-nitropyridine.

    Reduction: The nitro group is reduced to an amine group, yielding 6-methyl-3-aminopyridine.

    Coupling Reaction: The 6-methyl-3-aminopyridine is then coupled with 4-carbamoylpiperidine-1-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridine and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 6-Methylpyridine-3-carboxylic acid derivatives.

    Reduction: 4-Aminopiperidine-1-carboxylate derivatives.

    Substitution: Various substituted pyridine and piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (6-Methylpyridin-2-yl) 4-carbamoylpiperidine-1-carboxylate
  • (6-Methylpyridin-4-yl) 4-carbamoylpiperidine-1-carboxylate
  • (6-Methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxamide

Comparison:

  • Structural Differences: The position of the methyl group and the nature of the substituents on the pyridine and piperidine rings can significantly affect the compound’s properties.
  • Chemical Properties: Variations in the functional groups can lead to differences in reactivity, solubility, and stability.
  • Biological Activity: The specific arrangement of functional groups can influence the compound’s interaction with biological targets, leading to differences in efficacy and potency.

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(6-methylpyridin-3-yl) 4-carbamoylpiperidine-1-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-9-2-3-11(8-15-9)19-13(18)16-6-4-10(5-7-16)12(14)17/h2-3,8,10H,4-7H2,1H3,(H2,14,17)

InChI Key

SFVHTJIUHUHSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)OC(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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